2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid
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Overview
Description
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-1H-quinoline-2-carboxylic acid.
Reaction Conditions: The carboxylic acid is then reacted with an appropriate acylating agent under controlled conditions to introduce the oxoacetic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Automation: Automated systems for monitoring and controlling the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can lead to the formation of aminoquinoline derivatives.
Scientific Research Applications
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways: It may modulate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: A related compound with similar structural features.
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-oxoacetic acid derivatives: Compounds with similar functional groups.
Uniqueness
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid is unique due to its specific combination of the quinoline and oxoacetic acid moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H6ClNO4 |
---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-5-1-2-6-7(3-5)13-8(4-9(6)14)10(15)11(16)17/h1-4H,(H,13,14)(H,16,17) |
InChI Key |
YARGYAIFGYQKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)C(=O)O |
Origin of Product |
United States |
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